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Compound of Interest

Compound Name: PAR-2-IN-1

Cat. No.: B2399701

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the compound identified by CAS
number 1690176-75-0, also known as PAR-2-IN-1 and IUN76750. This small molecule is a
potent inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling pathway, a key player in
a variety of physiological and pathological processes, including inflammation and cancer.[1][2]
[3] This document consolidates available information on its chemical properties, mechanism of
action, synthesis, and biological activity, presented in a format tailored for research and drug
development professionals.

Chemical and Physical Properties

The compound with CAS number 1690176-75-0 is chemically defined as Methyl 8-(tert-
butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.[4] Its fundamental properties are
summarized in the table below.
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Property Value Reference
CAS Number 1690176-75-0 [5]
Synonyms PAR-2-IN-1, [UN76750

Molecular Formula C12H14CIN3O2

Molecular Weight 267.71 g/mol

Appearance White to light yellow solid

Purity >99% (commercially available)

Soluble in DMSO (= 83.33

Solubility L)
mg/m

Powder: -20°C for 3 years; In
Storage
solvent: -80°C for 6 months

Mechanism of Action: Inhibition of the PAR2
Signaling Pathway

PAR-2-IN-1 functions as an inhibitor of the Protease-Activated Receptor-2 (PAR2) signaling
pathway. PAR2 is a G-protein coupled receptor (GPCR) that is uniquely activated by the
proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin and
mast cell tryptase. This cleavage unmasks a new N-terminal sequence that acts as a tethered
ligand, binding to the receptor and initiating downstream signaling cascades.

The activation of PAR2 is implicated in a range of cellular responses, particularly in
inflammation and nociception. It can lead to the release of pro-inflammatory cytokines and
chemokines. The signaling cascade initiated by PAR2 activation is complex and can involve
multiple G-protein subtypes, leading to the activation of various downstream effectors.

PAR2 Signaling Pathway Diagram

The following diagram illustrates the key components of the PAR2 signaling pathway that PAR-
2-IN-1 is designed to inhibit.
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Caption: PAR2 signaling pathway and the inhibitory action of PAR-2-IN-1.
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Synthesis and Experimental Protocols

Detailed synthesis protocols for Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-
carboxylate are described in the patent literature, specifically in WO2015048245A1. The
general synthetic route involves the construction of the imidazo[1,2-b]pyridazine core followed
by functional group modifications.

General Synthesis Workflow

The synthesis of the imidazo[1,2-b]pyridazine scaffold typically proceeds through the
condensation of a substituted 3-aminopyridazine with an a-haloketone or a related electrophile.
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Caption: General synthetic workflow for PAR-2-IN-1.

Experimental Protocol: PAR2 Inhibition Assay (Calcium
Flux)

A common method to assess the inhibitory activity of compounds against PAR2 is to measure
the mobilization of intracellular calcium following receptor activation.

e Cell Culture: Human bronchial epithelial cells (16HBE140-) or other cells endogenously
expressing PAR2 are cultured to confluence in 96-well plates.

o Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g.,
Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

e Compound Incubation: The cells are washed and then pre-incubated with varying
concentrations of PAR-2-IN-1 or vehicle control for a short period (e.g., 2-5 minutes) at room
temperature.
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e Agonist Stimulation: A PAR2 agonist, such as 2-furoyl-LIGRLO-NH: or trypsin, is added to
the wells to stimulate the receptor.

» Signal Detection: Changes in intracellular calcium concentration are measured by monitoring
the fluorescence intensity over time using a plate reader.

o Data Analysis: The inhibitory effect of PAR-2-IN-1 is determined by quantifying the reduction
in the agonist-induced calcium signal. ICso values are calculated from the dose-response
curves.

Biological Activity and Therapeutic Potential

PAR-2-IN-1 is reported to possess both anti-inflammatory and anticancer properties, consistent
with the known roles of the PAR2 receptor in these pathologies.

Anti-Inflammatory Activity

The PAR2 pathway is a significant contributor to neurogenic inflammation and pain. Inhibition of
PAR2 has been shown to reduce inflammatory responses in various preclinical models. For
instance, PAR2 antagonists can attenuate mast cell-dependent thermal hyperalgesia in mice.
While specific in vivo data for PAR-2-IN-1 is not extensively published in peer-reviewed
literature, its inhibitory action on the PAR2 pathway suggests its potential as a therapeutic
agent for inflammatory conditions.

. . Result for PAR2
In Vitro Assay Endpoint o Reference
Inhibitors

) Inhibition of agonist- o
Calcium Flux Assay ) Potent inhibition
induced Ca2* release

MAPK Signaling Inhibition of ERK1/2
Assay phosphorylation

Effective blockade

Anticancer Activity

The role of PAR2 in cancer is multifaceted, with evidence suggesting its involvement in tumor
progression, metastasis, and resistance to therapy. High expression of PAR2 has been
correlated with poor prognosis in some cancers. Inhibition of PAR2 has been shown to
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decrease the proliferation, invasion, and colony formation of lung cancer cells and increase
their sensitivity to chemotherapy. The potential of PAR-2-IN-1 as an anticancer agent warrants
further investigation in relevant preclinical models.

Cancer Cell-Based ] Effect of PAR2
Endpoint o Reference
Assay Inhibition
MTT Assay Cell Proliferation Reduced
Transwell Assay Cell Invasion Reduced

Colony Formation _ .
Clonogenic Survival Reduced
Assay

Conclusion

PAR-2-IN-1 (CAS 1690176-75-0) is a specific inhibitor of the PAR2 signaling pathway with
demonstrated potential for anti-inflammatory and anticancer applications. Its well-defined
chemical structure and mechanism of action make it a valuable tool for researchers
investigating the roles of PAR2 in health and disease. Further preclinical studies are necessary
to fully elucidate its therapeutic efficacy and safety profile for potential clinical development.
This guide provides a foundational understanding of this compound to support ongoing and
future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 5. PAR-2-IN-1 - MedChem Express [bioscience.co.uk]

 To cite this document: BenchChem. [In-Depth Technical Guide: PAR-2-IN-1 (CAS 1690176-
75-0)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2399701#cas-number-1690176-75-0-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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